molecular formula C4H3ISZn B12104392 zinc;3H-thiophen-3-ide;iodide

zinc;3H-thiophen-3-ide;iodide

Cat. No.: B12104392
M. Wt: 275.4 g/mol
InChI Key: YNJXNPTWSQAFPQ-UHFFFAOYSA-M
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Description

Zinc;3H-thiophen-3-ide;iodide, also known as 3-thienylzinc iodide, is an organozinc compound with the molecular formula C4H3ISZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, bonded to a zinc iodide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3H-thiophen-3-ide;iodide typically involves the reaction of thiophene with zinc and iodine. One common method is the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives, which enables the synthesis of 3-iodothiophenes. This reaction is carried out with molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodocyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc;3H-thiophen-3-ide;iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine can be used for halogenation of the thiophene ring.

    Nucleophilic Substitution: Strong nucleophiles like organolithium or Grignard reagents can react with the compound.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions with aryl or alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Zinc;3H-thiophen-3-ide;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc;3H-thiophen-3-ide;iodide exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive intermediates in organic synthesis. These intermediates can undergo various transformations, including coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Thienylmagnesium Bromide: Another organometallic reagent used in similar types of reactions.

    3-Thienyllithium: A highly reactive organolithium compound used in organic synthesis.

    3-Thienylboronic Acid: Used in Suzuki coupling reactions to form carbon-carbon bonds.

Uniqueness

Zinc;3H-thiophen-3-ide;iodide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers a balance between reactivity and ease of handling, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C4H3ISZn

Molecular Weight

275.4 g/mol

IUPAC Name

zinc;3H-thiophen-3-ide;iodide

InChI

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YNJXNPTWSQAFPQ-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=[C-]1.[Zn+2].[I-]

Origin of Product

United States

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